molecular formula C19H15ClN2O7 B15042162 (4Z)-2-(2-chloro-5-nitrophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-5-nitrophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B15042162
M. Wt: 418.8 g/mol
InChI Key: ZRQCERBYBSSELH-ZSOIEALJSA-N
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Description

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a chlorinated nitrophenyl group, a trimethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the chlorinated nitrophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the trimethoxyphenyl group: This can be done through a condensation reaction, where the trimethoxyphenyl group is attached to the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or to reduce it to an amine.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its potential therapeutic applications.

Industry

In industry, (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H15ClN2O7

Molecular Weight

418.8 g/mol

IUPAC Name

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H15ClN2O7/c1-26-15-7-4-10(16(27-2)17(15)28-3)8-14-19(23)29-18(21-14)12-9-11(22(24)25)5-6-13(12)20/h4-9H,1-3H3/b14-8-

InChI Key

ZRQCERBYBSSELH-ZSOIEALJSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC)OC

Origin of Product

United States

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